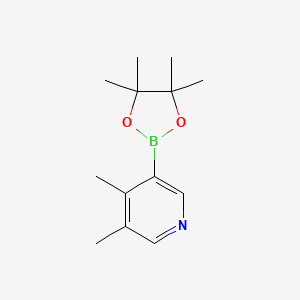

4,5-Dimethylpyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethylpyridine-3-boronic acid pinacol ester is a boronic ester derivative of pyridine. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C13H20BNO2 and a molecular weight of 233.12 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4,5-dimethylpyridine with boronic acid derivatives. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4,5-dimethylpyridine-3-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, making it invaluable for synthesizing complex organic molecules. The compound serves as a boron source for coupling with aryl halides, leading to the formation of biaryl compounds.

Case Study: Synthesis of Kinase Inhibitors

A notable example involves the synthesis of kinase inhibitors, where this compound was utilized to create specific inhibitors that target cancer pathways. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in pharmaceutical applications .

Medicinal Chemistry

Anticancer Agents

Boronic acids and their derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds can inhibit proteasomes and other cancer-related enzymes, leading to apoptosis in cancer cells.

Case Study: Development of Proteasome Inhibitors

Research has indicated that boronic esters can be used to develop potent proteasome inhibitors. For instance, the incorporation of this compound into lead compounds enhanced their efficacy against multiple myeloma cells .

Materials Science

Photochromic Materials

The compound has also been employed in the development of photochromic materials. These materials change color upon exposure to light and have potential applications in optical devices and sensors.

Case Study: Naphthalimide-Based Fluorescent Molecules

In a study focused on developing naphthalimide-based photo-exchangeable fluorescent molecules, this compound was used as a key intermediate. The resulting compounds exhibited desirable photophysical properties suitable for use in advanced imaging technologies .

Bioconjugation and Drug Delivery

DNA-Encoded Chemical Libraries

The compound plays a significant role in creating DNA-encoded chemical libraries through palladium-catalyzed Suzuki coupling reactions with DNA-linked aryl halides. This approach allows for the rapid screening of large libraries of compounds for drug discovery purposes.

Case Study: Targeted Drug Delivery Systems

In recent research, this compound was utilized to synthesize conjugates that enhance drug delivery efficiency to specific tissues or cells. The ability to modify these conjugates with targeting ligands has opened new avenues in personalized medicine .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of complex biaryl compounds |

| Medicinal Chemistry | Development of kinase inhibitors | Enhanced efficacy against cancer |

| Materials Science | Photochromic materials | Suitable for optical devices |

| Bioconjugation | DNA-encoded chemical libraries | Rapid screening for drug discovery |

Mécanisme D'action

The mechanism of action of 4,5-Dimethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This reaction is crucial for the synthesis of biaryl compounds, which are important in various fields of chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dimethylpyrazole-4-boronic acid pinacol ester

- Pyridine-4-boronic acid pinacol ester

- 4-(Diphenylamino)phenylboronic acid pinacol ester

Uniqueness

4,5-Dimethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific organic compounds that require precise structural features .

Activité Biologique

4,5-Dimethylpyridine-3-boronic acid pinacol ester, a compound belonging to the class of boronic acid derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics enable it to participate in various chemical reactions, notably in the synthesis of biologically relevant compounds through Suzuki coupling. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO2 with a molecular weight of 233.12 g/mol. The compound features a pyridine ring substituted at positions 4 and 5 with methyl groups and a boronic acid moiety attached via a pinacol ester linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.12 g/mol |

| CAS Number | 1032358-02-3 |

| Purity | 95% |

Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Targeting Cancer Cells : Some studies suggest that boronic acid derivatives can selectively target cancer cells by exploiting the differences in metabolic pathways between normal and malignant cells.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell survival.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Preliminary studies suggest that it exhibits moderate activity against Gram-positive bacteria, potentially through the disruption of bacterial cell wall synthesis.

Case Studies

- In Vitro Studies : A study conducted on several boronic acid derivatives, including this compound, revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the pyridine ring significantly affect biological potency.

- Enzyme Interaction : In another investigation focusing on enzyme inhibition, this compound was shown to inhibit the activity of carbonic anhydrase II (CA II), an enzyme implicated in cancer progression. The kinetic parameters indicated a competitive inhibition mechanism with a Ki value suggesting strong binding affinity.

Propriétés

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLHSUYKCCSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.